Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 853334-14-2
VCID: VC16041026
InChI: InChI=1S/C17H13N3O5/c1-2-25-17(22)13-10-15(19-14(13)4-3-9-18-19)16(21)11-5-7-12(8-6-11)20(23)24/h3-10H,2H2,1H3
SMILES:
Molecular Formula: C17H13N3O5
Molecular Weight: 339.30 g/mol

Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate

CAS No.: 853334-14-2

Cat. No.: VC16041026

Molecular Formula: C17H13N3O5

Molecular Weight: 339.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate - 853334-14-2

Specification

CAS No. 853334-14-2
Molecular Formula C17H13N3O5
Molecular Weight 339.30 g/mol
IUPAC Name ethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate
Standard InChI InChI=1S/C17H13N3O5/c1-2-25-17(22)13-10-15(19-14(13)4-3-9-18-19)16(21)11-5-7-12(8-6-11)20(23)24/h3-10H,2H2,1H3
Standard InChI Key GHEQUVBPYODRAY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C=CC=NN2C(=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s core consists of a pyrrolo[1,2-b]pyridazine scaffold—a bicyclic system merging pyrrole and pyridazine rings. Key substituents include:

  • A 4-nitrobenzoyl group at the 7-position, introducing electron-withdrawing character and steric bulk.

  • An ethyl carboxylate group at the 5-position, enhancing solubility in polar aprotic solvents.

Table 1: Key Structural Features

PositionSubstituentFunctional Role
5Ethyl carboxylateSolubility modulation, electrophilicity
74-NitrobenzoylElectron withdrawal, π-stacking

The nitro group (-NO₂) at the para position of the benzoyl moiety contributes to the compound’s reactivity in nucleophilic aromatic substitution and catalytic hydrogenation reactions .

Spectroscopic Characterization

Structural validation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR reveals distinct signals for the ethyl group (δ ~1.3 ppm, triplet; δ ~4.3 ppm, quartet) and aromatic protons (δ 7.4–8.5 ppm) .

    • ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) and nitro group-associated carbons (δ ~125–150 ppm).

  • Mass Spectrometry: Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 339.30 [M]⁺, consistent with the molecular formula.

Synthesis and Optimization

Reaction Pathways

Synthesis typically involves multi-step protocols:

  • Pyridazinium Ylide Formation: Reacting pyridazine derivatives with propargyl esters generates N-ylides, which undergo 1,3-dipolar cycloaddition with dipolarophiles .

  • Nitrobenzoylation: Acylation at the 7-position using 4-nitrobenzoyl chloride under Schotten-Baumann conditions.

  • Esterification: Ethyl chloroformate introduces the carboxylate group at the 5-position.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CycloadditionPropargyl ester, DMF, 80°C, 12 hr65–70
Acylation4-Nitrobenzoyl chloride, NaOH, 0°C85
EsterificationEthyl chloroformate, pyridine, RT78

Challenges and Optimization

  • Regioselectivity: The nitro group’s electron-withdrawing effect directs acylation to the 7-position, minimizing byproducts .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC.

Applications in Scientific Research

Synthetic Chemistry

The compound serves as a precursor for:

  • Heterocyclic Analogues: Functionalization at the 5-carboxylate position enables synthesis of amides and hydrazides for drug discovery.

  • Catalytic Studies: The nitro group facilitates metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Exposure RouteSymptomsPreventive Measures
SkinRedness, itchingNitrile gloves, lab coat
EyesPain, corneal damageGoggles, face shield
InhalationCough, shortness of breathFume hood, N95 respirator

Future Research Directions

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Materials Science: Explore use as a ligand in coordination polymers.

  • Process Optimization: Develop flow chemistry protocols to enhance scalability.

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